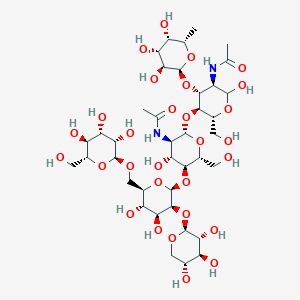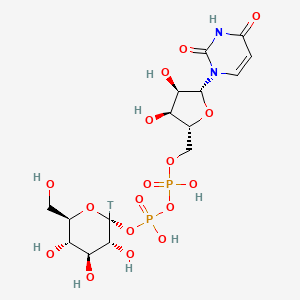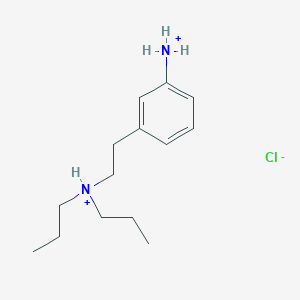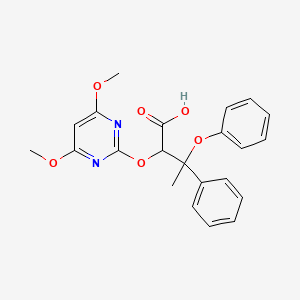
YM 60828-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
YM 60828-d3 is a deuterium-labeled version of YM 60828, a compound known for its potent inhibition of human factor Xa. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in drug development to study pharmacokinetics and metabolic profiles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of YM 60828-d3 involves the incorporation of deuterium into the molecular structure of YM 60828. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including deuterium exchange reactions and purification processes .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. It involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium and the purity of the final product. The process is optimized for yield and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: YM 60828-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
YM 60828-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studies of reaction mechanisms and kinetics.
Biology: Used to study the metabolic pathways and pharmacokinetics of drugs.
Medicine: Investigated for its potential as an anticoagulant in the treatment of thromboembolic diseases.
Industry: Used in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
YM 60828-d3 exerts its effects by inhibiting human factor Xa, an enzyme involved in the coagulation cascade. By binding to factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation.
Comparaison Avec Des Composés Similaires
YM 60828: The non-deuterated version of YM 60828-d3.
Rivaroxaban: Another factor Xa inhibitor used as an anticoagulant.
Apixaban: A factor Xa inhibitor with similar anticoagulant properties.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Deuterium substitution can lead to changes in metabolic stability and bioavailability, making it a valuable tool in drug development .
Propriétés
Numéro CAS |
1794812-00-2 |
|---|---|
Formule moléculaire |
C₂₇H₃₀D₃Cl₂N₅O₅S |
Poids moléculaire |
613.57 |
Synonymes |
2-[[[[7-(Aminoiminomethyl)-2-naphthalenyl]methyl][4-[[1-(1-iminoethyl-d3)-4-piperidinyl]oxy]phenyl]amino]sulfonyl]acetic Acid Dihydrochloride; [[[[7-(Aminoiminomethyl)-2-naphthalenyl]methyl][4-[[1-(1-iminoethyl-d3)-4-piperidinyl]oxy]phenyl]amino]sulf |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide](/img/structure/B1146281.png)
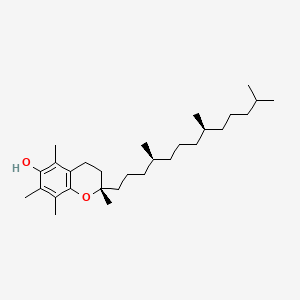
![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)
